N-(4-(N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(4-(N-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide” is a chemical compound with the molecular formula C16H18N2O5S . The average mass of this compound is 350.389 Da and the monoisotopic mass is 350.093628 Da .
Molecular Structure Analysis
The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The compound’s ACD/LogP is 2.60, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are 1.84 and 1.82, respectively . The polar surface area of the compound is 102 Ų .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . The index of refraction is 1.607, and the molar refractivity is 89.7±0.4 cm³ . The polarizability is 35.6±0.5 10^-24 cm³, and the surface tension is 57.3±3.0 dyne/cm . The molar volume is 259.6±3.0 cm³ .properties
IUPAC Name |
N-[4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-12(24)21-14-5-7-15(8-6-14)30(25,26)20-11-18-22-19(23-29-18)13-4-9-16(27-2)17(10-13)28-3/h4-10,20H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCAJHIMFTSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide |
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